molecular formula C11H6BrFO2 B13559697 5-Bromo-1-fluoronaphthalene-2-carboxylicacid

5-Bromo-1-fluoronaphthalene-2-carboxylicacid

Cat. No.: B13559697
M. Wt: 269.07 g/mol
InChI Key: QFPAJCWSDVQCQD-UHFFFAOYSA-N
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Description

5-Bromo-1-fluoronaphthalene-2-carboxylic acid is a halogenated naphthalene derivative featuring a bromine atom at position 5, a fluorine atom at position 1, and a carboxylic acid group at position 2. The electron-withdrawing effects of bromine and fluorine, combined with the carboxylic acid’s reactivity, enable diverse functionalization pathways.

Properties

Molecular Formula

C11H6BrFO2

Molecular Weight

269.07 g/mol

IUPAC Name

5-bromo-1-fluoronaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H6BrFO2/c12-9-3-1-2-7-6(9)4-5-8(10(7)13)11(14)15/h1-5H,(H,14,15)

InChI Key

QFPAJCWSDVQCQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2F)C(=O)O)C(=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-fluoronaphthalene-2-carboxylic acid can be achieved through several methods. One common approach involves the bromination and fluorination of naphthalene derivatives. The reaction typically requires the use of bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions on the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced equipment and optimized reaction conditions to achieve high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-fluoronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like halogens for electrophilic substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

5-Bromo-1-fluoronaphthalene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-fluoronaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents & Positions Key Properties/Applications Reference
5-Bromo-1-fluoronaphthalene-2-carboxylic acid C₁₁H₆BrFO₂ 285.07 (calc.) Br (C5), F (C1), COOH (C2) Presumed high reactivity for coupling N/A
5-Bromo-8-nitronaphthalene-1-carboxylic acid C₁₁H₆BrNO₄ 296.07 Br (C5), NO₂ (C8), COOH (C1) Nitro group enhances electrophilicity; used in dye synthesis
5-Bromo-1-benzothiophene-2-carboxylic acid C₉H₅BrO₂S 257.11 Br (C5), COOH (C2), benzothiophene core Thiophene ring improves π-conjugation; potential in OLEDs
5-Bromobenzo[b]furan-2-carboxylic acid C₉H₅BrO₃ 241.04 Br (C5), COOH (C2), benzofuran core Oxygen heteroatom influences solubility; used in catalysis
5-Bromo-2-fluoronicotinic acid C₆H₃BrFNO₂ 220.00 Br (C5), F (C2), COOH (C3) (pyridine) Pyridine core aids metal coordination; antitumor applications

Key Comparative Analysis

Aromatic Core Differences
  • Naphthalene vs. However, heterocycles like benzothiophene offer sulfur or oxygen atoms that improve solubility and binding affinity in biological systems .
  • Pyridine Derivatives : 5-Bromo-2-fluoronicotinic acid’s pyridine ring introduces nitrogen, enabling coordination with transition metals—a feature absent in naphthalene-based compounds .
Substituent Effects
  • Halogen Positioning : Bromine at position 5 in the target compound may sterically hinder reactions at adjacent positions, whereas fluorine at position 1 could modulate electronic effects (e.g., acidity of the carboxylic acid). In contrast, 5-bromo-8-nitronaphthalene-1-carboxylic acid’s nitro group at C8 increases oxidative instability but enhances electrophilic substitution reactivity .
  • Carboxylic Acid Position : The carboxylic acid at C2 in the target compound may exhibit different hydrogen-bonding capabilities compared to C1-substituted naphthalene analogs, affecting crystallization or biological target binding.
Physicochemical Properties
  • Molecular Weight and Polarity : The naphthalene derivative’s higher molecular weight (285.07 vs. 241.04 for benzofuran analog) suggests lower solubility in polar solvents, though fluorine may partially offset this .
  • Acidity: Fluorine’s electron-withdrawing effect likely increases the carboxylic acid’s acidity compared to non-fluorinated analogs, similar to trends observed in 5-bromo-2-fluoronicotinic acid .

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